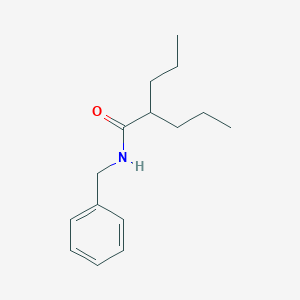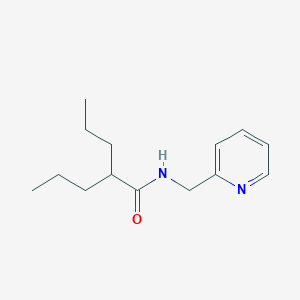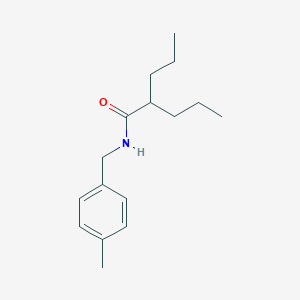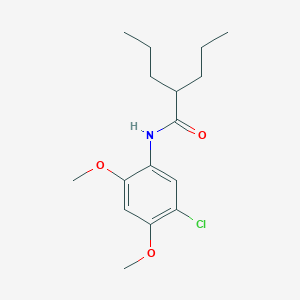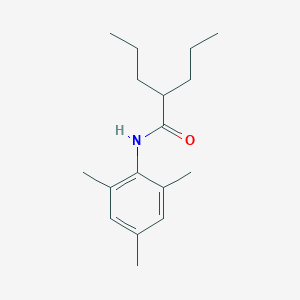
2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide is not fully understood. However, it has been found to exert its effects by inhibiting certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying the underlying mechanisms of various diseases. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in experimental design and interpretation of results.
Future Directions
There are several potential future directions for research on 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide. Some of the key areas of focus include:
1. Development of more efficient synthesis methods to improve yield and purity of the compound.
2. Further investigation of its potential therapeutic applications in cancer therapy, neurological disorders, and inflammation.
3. Exploration of its effects on other signaling pathways and enzymes to identify new potential therapeutic targets.
4. Development of new formulations and delivery methods to improve its solubility and bioavailability.
5. Investigation of its potential toxicity and safety profile in human trials.
In conclusion, 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide is a promising compound that has been widely studied for its potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide involves the reaction of 4-chlorobenzoic acid with 3-aminopyridine in the presence of a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to acylation using benzoyl chloride to obtain the final product.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-(3-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the key areas of research include cancer therapy, neurological disorders, and inflammation.
properties
Molecular Formula |
C19H13ClN2O2 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-14-9-7-13(8-10-14)18(23)16-5-1-2-6-17(16)19(24)22-15-4-3-11-21-12-15/h1-12H,(H,22,24) |
InChI Key |
MJMLETRAFRZPQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




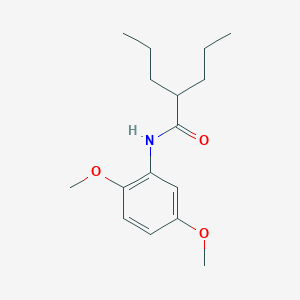

![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)
